![molecular formula C21H21FN8O B1667815 Bay-41-8543 CAS No. 256498-66-5](/img/structure/B1667815.png)
Bay-41-8543
Vue d'ensemble
Description
Bay-41-8543 is an orally active, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC). It has vasodilator activity in the pulmonary and systemic vascular beds in the rat and has antiplatelet effects . It has the potential for cardiovascular diseases research .
Molecular Structure Analysis
The molecular structure of Bay-41-8543 is represented by the formula C21H21FN8O and has a molecular weight of 420.44 . The SMILES representation isNC1=NC(C2=NN(CC3=CC=CC=C3F)C4=NC=CC=C42)=NC(N)=C1N5CCOCC5
. Chemical Reactions Analysis
Bay-41-8543 is a heme-dependent stimulator of sGC, increasing the activity of recombinant sGC dose-dependently up to 92-fold . It has been found to have synergistic effects with NO donors in stimulating recombinant sGC .Physical And Chemical Properties Analysis
Bay-41-8543 is a solid, white to off-white compound . It is soluble in DMF . The exact mass is 420.18 .Applications De Recherche Scientifique
- In experimental models of pulmonary hypertension, chronic intratracheal administration of BAY-41-8543 ameliorated PH .
- BAY-41-8543 is a potent NO-independent stimulator of sGC, surpassing other compounds in specificity and efficacy .
- In vitro studies demonstrate that BAY-41-8543 induces relaxation in various blood vessels, including the aorta, saphenous arteries, coronary arteries, and veins .
Pulmonary Hypertension (PH) Treatment
NO-Independent sGC Stimulation
Vascular Relaxation
Heart Function Improvement
Mécanisme D'action
Target of Action
BAY-41-8543 is a highly specific and potent stimulator of soluble guanylate cyclase (sGC) . sGC is the primary cellular receptor for nitric oxide (NO), a critical signaling molecule in the body .
Mode of Action
BAY-41-8543 stimulates sGC in an NO-independent manner . It binds directly to the enzyme and increases its activity by up to 92-fold at concentrations up to 100 μM . Interestingly, the action of BAY-41-8543 is enhanced in the presence of NO, making the enzyme more sensitive to its endogenous activator .
Biochemical Pathways
The activation of sGC by BAY-41-8543 leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule . This triggers a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of the TGF-β1 signaling pathway .
Result of Action
BAY-41-8543 has a range of molecular and cellular effects. It induces relaxation of various blood vessels, including the aorta, saphenous arteries, coronary arteries, and veins . It also inhibits collagen-induced platelet aggregation . In the context of pulmonary hypertension, it has vasodilator activity in the pulmonary and systemic vascular beds .
Action Environment
It’s worth noting that the compound is effective even under nitrate tolerance conditions . This suggests that its efficacy may be robust against certain physiological changes.
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180342 | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Pyrimidinediamine, 2-(1-((2-fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-5-(4-morpholinyl)- | |
CAS RN |
256498-66-5 | |
Record name | BAY-41-8543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-41-8543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is BAY 41-8543 and what is its mechanism of action?
A1: BAY 41-8543 is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , ] Unlike NO, which activates sGC by binding to its reduced heme moiety, BAY 41-8543 directly stimulates the enzyme, even in the presence of oxidative stress that can impair NO signaling. [, ] This stimulation leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [] Elevated cGMP levels then activate downstream effectors like protein kinases, ultimately leading to vasodilation. [, , , , , , , , , , ]
Q2: How does BAY 41-8543 compare to NO donors in terms of efficacy and limitations?
A2: While both BAY 41-8543 and NO donors increase cGMP levels, their mechanisms differ. BAY 41-8543 directly stimulates sGC, whereas NO donors rely on NO bioavailability. [, , , ] In conditions like diabetes, aging, and hypertension where NO production is compromised, BAY 41-8543 may offer superior efficacy over NO donors. [] Furthermore, BAY 41-8543 can synergize with both exogenous and endogenous NO, enhancing vasodilatory responses. [, ]
Q3: Can BAY 41-8543 restore erectile function in animal models of erectile dysfunction?
A3: Yes, research shows that BAY 41-8543 induces significant erectile responses in rats, even in the presence of conditions that inhibit NO formation or damage the cavernosal nerves. [] This suggests its potential for treating erectile dysfunction (ED), especially in cases where traditional PDE5 inhibitors are ineffective due to impaired NO signaling. [, ]
Q4: What is the role of BAY 41-8543 in treating pulmonary hypertension?
A4: BAY 41-8543 demonstrates promising results in pre-clinical models of pulmonary hypertension (PH). Studies highlight its ability to reduce pulmonary vascular resistance, improve right ventricular function, and protect pulmonary artery endothelial function. [, , , , , , , , ] These findings suggest its potential as a novel therapeutic strategy for PH, particularly in cases with impaired NO responsiveness. []
Q5: How does BAY 41-8543 affect cardiac remodeling in models of heart failure?
A6: Studies show that BAY 41-8543 can attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in animal models of heart failure. [, , , ] These beneficial effects are linked to its ability to improve NO/sGC/cGMP signaling, which plays a crucial role in regulating cardiac function and remodeling. []
Q6: Can BAY 41-8543 be administered through inhalation, and what are the advantages?
A8: Yes, BAY 41-8543 can be delivered through inhalation, offering targeted delivery to the lungs. [, , , ] This administration route minimizes systemic exposure and reduces the risk of systemic side effects, such as hypotension, compared to intravenous or oral administration. [, ]
Q7: Are there any limitations to using BAY 41-8543 as a therapeutic agent?
A9: While pre-clinical studies show promise for BAY 41-8543, further research is needed to confirm its efficacy and safety in humans. Potential long-term effects, optimal dosage regimens, and possible drug interactions require further investigation. [] Additionally, the development of sGC stimulators like BAY 41-8543 is challenged by the complexity of synthesizing these compounds and the need for robust analytical methods for their characterization and quantification. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.